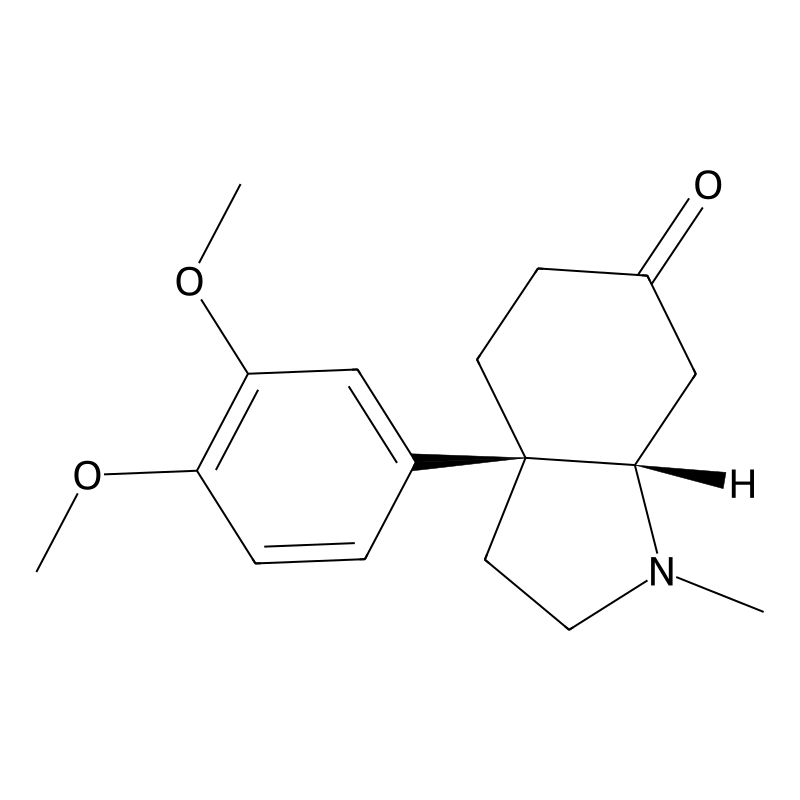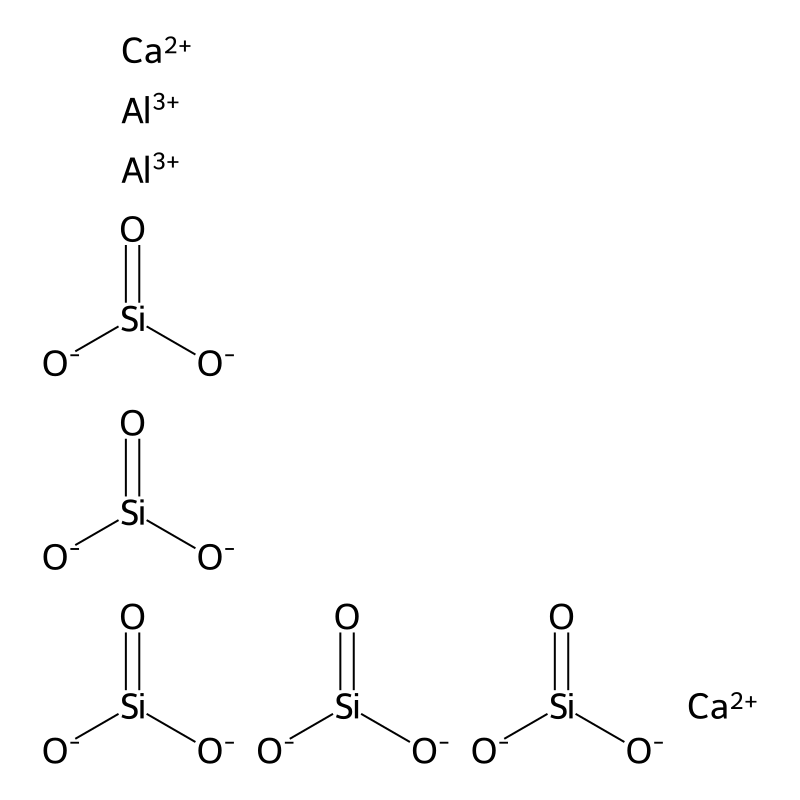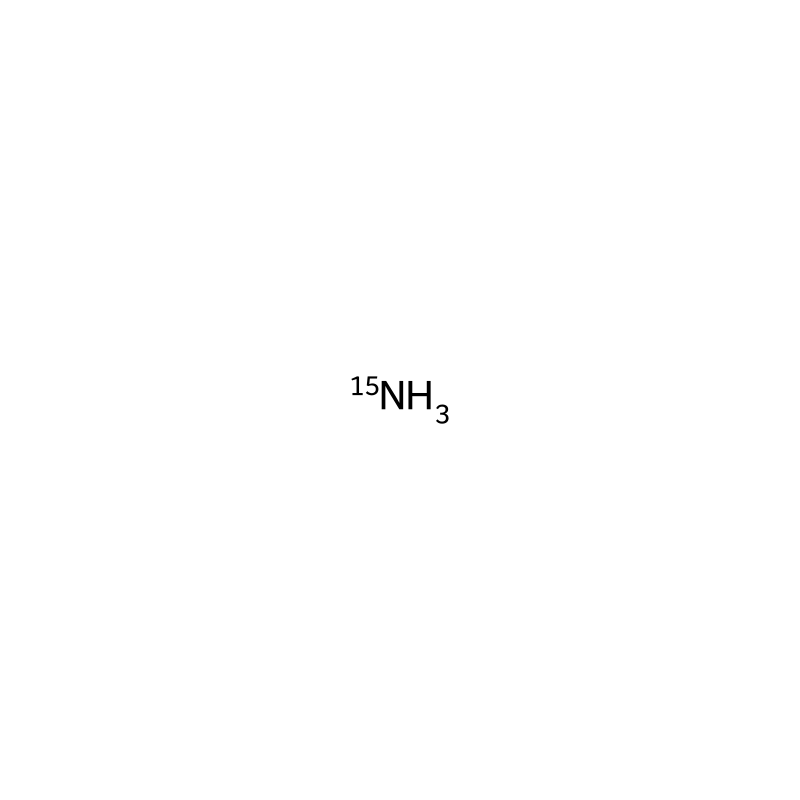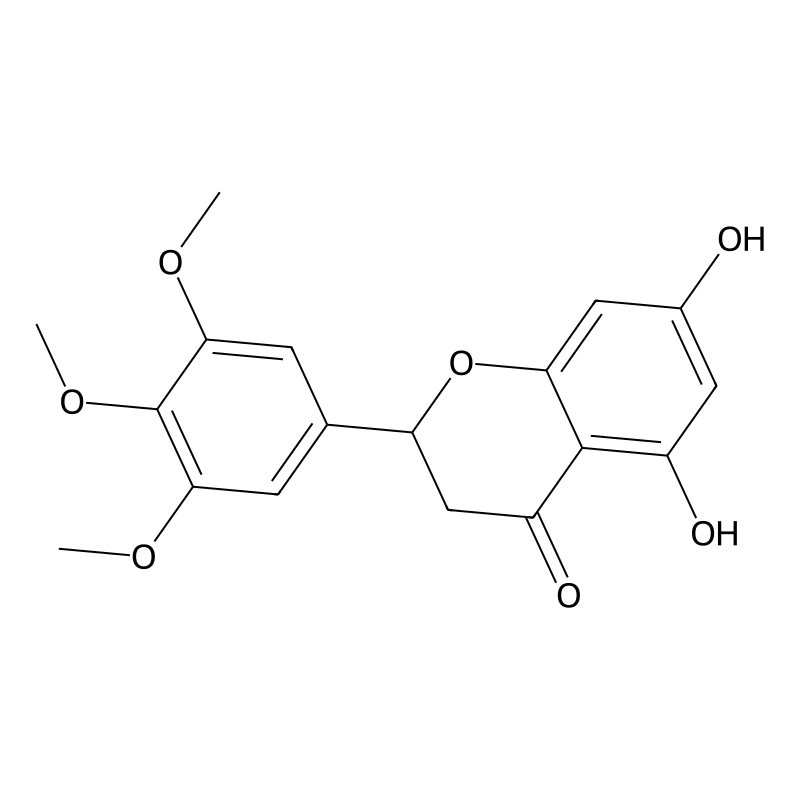Samidin
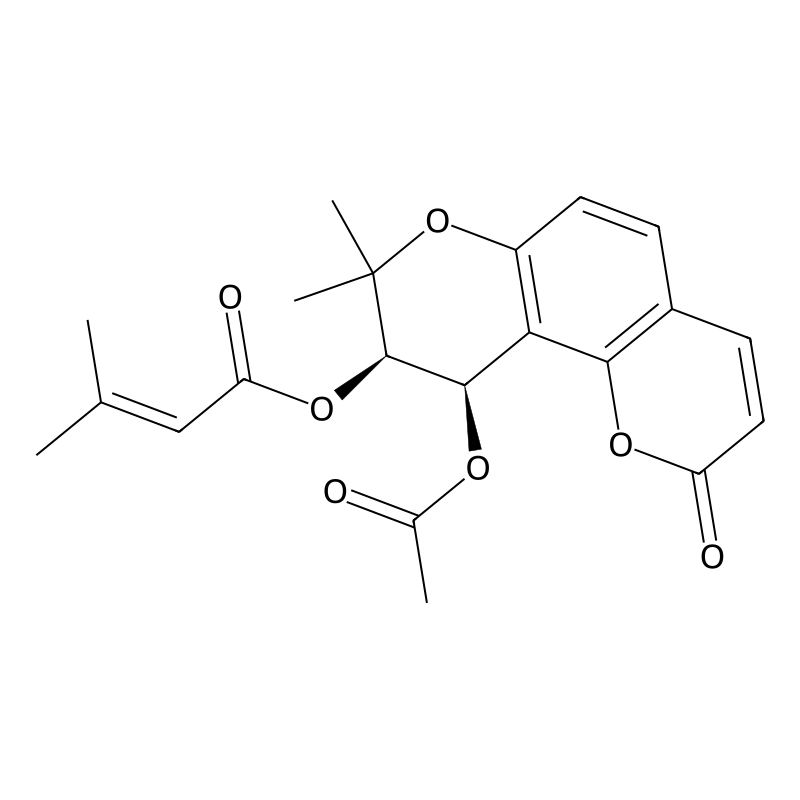
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Application in Anti-Inflammatory Research
Summary of the Application: Samidin, a natural coumarin compound found in several plants, has been studied for its anti-inflammatory properties . The research focused on the effects of Samidin on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells .
Methods of Application or Experimental Procedures: The experimental procedure involved stimulating RAW 264.7 cells with lipopolysaccharide (LPS) and then treating them with Samidin . The researchers then measured the production of nitric oxide and the gene expression levels of inducible nitric oxide synthase and cyclooxygenase-2 . They also conducted an electrophoretic mobility shift assay to assess the effects of Samidin on NF-κB and AP-1 DNA-binding affinity .
Results or Outcomes Obtained: The results demonstrated that Samidin significantly inhibited the production of nitric oxide, as well as the gene expression levels of inducible nitric oxide synthase and cyclooxygenase-2 . Furthermore, Samidin significantly suppressed NF-κB and AP-1 DNA-binding affinity . Both the NF-κB subunit p65 and the AP-1-related c-jun were markedly inhibited by Samidin . The time course experiment demonstrated that Samidin showed significant inhibitory effect on p38 and JNK activation . Furthermore, tumor necrosis factor-α mRNA level were remarkably down-regulated by Samidin in LPS-stimulated macrophages based on quantitative-real-time polymerase chain reaction .
These results suggest that Samidin has potential to be developed as a therapeutic agent for various inflammatory diseases .
Samidin is a natural compound identified primarily in the plant Seseli resinosum, belonging to the Apiaceae family. Its chemical structure is characterized by the formula and it has a CAS number of 477-33-8. Samidin is known for its complex molecular configuration, which includes various functional groups that contribute to its biological activity and potential applications in medicinal chemistry.
Research has shown that samidin exhibits notable anti-inflammatory properties. It significantly inhibits the production of nitric oxide and reduces gene expression levels of inducible nitric oxide synthase in activated macrophages. This suggests that samidin could play a role in mitigating inflammatory responses, which is crucial for developing therapeutic agents against inflammatory diseases .
The synthesis of samidin can be approached through various methods, including:
- Natural extraction: Isolated from Seseli resinosum through solvent extraction methods.
- Chemical synthesis: Laboratory synthesis has been explored using established organic chemistry techniques to replicate its structure and functional groups .
These methods ensure that samidin can be obtained in sufficient quantities for research and potential therapeutic applications.
Samidin has several potential applications, primarily in the fields of:
- Pharmaceuticals: Due to its anti-inflammatory properties, it may be developed into drugs targeting inflammatory diseases.
- Cosmetics: Its antioxidant properties could be leveraged in skincare formulations.
- Agriculture: Potential use as a natural pesticide or growth enhancer owing to its biological activity.
Interaction studies have indicated that samidin may interact with various biological pathways. For instance, it has been shown to suppress nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activator protein 1 (AP-1) mediated gene expressions, which are crucial in inflammation and immune responses . Further studies are needed to fully elucidate its interaction mechanisms at the molecular level.
Samidin shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Visnadin | Similar backbone | Antioxidant properties | More potent against certain pathogens |
| Dihydrosamidin | Close structural resemblance | Anti-inflammatory effects | Different stereochemistry |
| Ethylkhellactone | Related product from hydrolysis | Anti-inflammatory effects | Derived from samidin |
Each of these compounds exhibits unique features that differentiate them from samidin while still retaining similar biological activities. This highlights the importance of structural nuances in determining the specific effects and applications of these compounds.
XLogP3
Appearance
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
